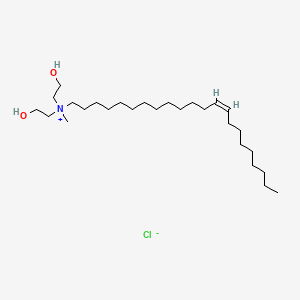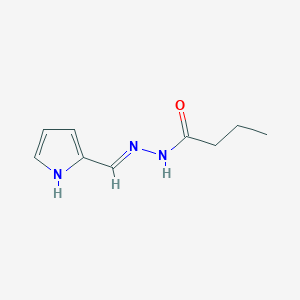
Ugilec 141
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Ugilec 141 has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound for studying the behavior of organochlorine compounds in various chemical reactions.
Biology: Research has focused on the bioaccumulation and toxicity of this compound in aquatic organisms and its potential impact on ecosystems.
Medicine: Studies have investigated the potential health effects of exposure to this compound, including its role as an endocrine disruptor.
Industry: this compound is used as a flame retardant and dielectric fluid in electrical equipment. .
Safety and Hazards
作用機序
Target of Action
Ugilec 141, a technical mixture of tetrachlorobenzyltoluenes (TCBTs), is an organochlorine compound . It is primarily used as an adsorbent for organic and inorganic substances in gases, liquids, and solids . It is also used in industrial applications for wastewater purification, air purification, harmful substance removal, and mixture separation .
Mode of Action
The mode of action of this compound is primarily through its strong adsorption capacity, which is attributed to its highly porous structure and large specific surface area . This allows it to effectively bind and remove various substances from different mediums .
Biochemical Pathways
Studies involving this compound often focus on its distribution in the environment, especially in aquatic ecosystems, and its long-term effects on wildlife .
Pharmacokinetics
A study on rats indicated that this compound was eliminated faster from rat liver tissue than 2,2′,4,5′5-pncb . The estimated half-lives of the TCBTs ranged from 26 to 111 days .
Result of Action
The primary result of this compound’s action is the adsorption and removal of various substances from different mediums, contributing to the purification of air, water, and other mixtures . Due to its persistence and bioaccumulation potential, it may have ecological impacts .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its persistence and bioaccumulation potential can lead to its accumulation in the environment, particularly in aquatic ecosystems . Moreover, the European Union has restricted the use of this substance due to its toxicity to aquatic life and long-lasting effects .
生化学分析
Biochemical Properties
Ugilec 141 plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with chlorobenzyltoluenes and trichlorobenzenes . These interactions are crucial in understanding the compound’s biochemical behavior and its potential effects on biological systems.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt normal cellular activities, leading to potential toxic effects . The compound’s impact on gene expression and cell signaling pathways is particularly significant, as it can alter the normal functioning of cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s structure allows it to interact with specific enzymes and proteins, leading to alterations in their activity . These interactions can result in enzyme inhibition or activation, ultimately affecting various biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and potential long-term effects . The compound’s stability and degradation products are essential considerations in understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not exhibit significant toxic effects, but higher doses can lead to adverse outcomes. Studies have indicated threshold effects, where the compound’s toxicity becomes apparent at specific dosage levels . Understanding these dosage effects is crucial for assessing the compound’s safety and potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and its impact on metabolite levels are essential aspects of its biochemical behavior . These interactions can affect the overall metabolic processes within the cell, leading to potential alterations in cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell . Understanding these transport mechanisms is essential for comprehending the compound’s distribution and accumulation in biological systems.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding how this compound exerts its effects at the subcellular level.
準備方法
Synthetic Routes and Reaction Conditions
Ugilec 141 is synthesized through the chlorination of diphenylmethane. The reaction involves the introduction of chlorine atoms into the diphenylmethane molecule under controlled conditions. The process typically requires the use of a chlorinating agent, such as chlorine gas, and a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired level of chlorination .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including diphenylmethane and chlorine gas, are fed into a reactor where the chlorination reaction takes place. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in a highly pure form, suitable for use in various applications .
化学反応の分析
Types of Reactions
Ugilec 141 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of less chlorinated derivatives.
Substitution: This compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of chlorinated benzoic acids and other oxidation products.
Reduction: Reduction reactions yield less chlorinated derivatives of diphenylmethane.
Substitution: Substitution reactions produce various functionalized derivatives, depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Polychlorinated Biphenyls (PCBs): Ugilec 141 is often compared to PCBs due to their similar chemical structures and industrial applications.
Tetrachlorobenzyltoluenes (TCBTs): These compounds are also used as PCB substitutes and share similar physicochemical properties with this compound
Uniqueness of this compound
This compound is unique in its specific chlorination pattern and its relatively lower environmental persistence compared to PCBs. While it shares some toxicological properties with PCBs, this compound is considered to have a lower potential for bioaccumulation and environmental persistence .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ugilec 141 involves multiple steps of reactions starting from readily available starting materials.", "Starting Materials": [ "1-bromodecane", "Sodium ethoxide", "1-Decene", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Activated carbon", "Acetone", "Methanesulfonic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen gas" ], "Reaction": [ "Step 1: Synthesis of 1-Decene by the oligomerization of ethylene using a Ziegler-Natta catalyst.", "Step 2: Alkylation of sodium ethoxide with 1-bromodecane to form decyl ethyl ether.", "Step 3: Hydrolysis of decyl ethyl ether using hydrochloric acid to form decanol.", "Step 4: Oxidation of decanol using sodium bicarbonate and sodium chloride to form decanoic acid.", "Step 5: Esterification of decanoic acid with methanol using sulfuric acid to form methyl decanoate.", "Step 6: Reduction of methyl decanoate using sodium borohydride to form decanol.", "Step 7: Conversion of decanol to decyl chloride using thionyl chloride.", "Step 8: Alkylation of decyl chloride with 1-decene using sodium hydroxide to form Ugilec 141.", "Step 9: Purification of Ugilec 141 using activated carbon and recrystallization from acetone.", "Step 10: Reduction of Ugilec 141 using hydrogen gas to form decane." ] } | |
CAS番号 |
111483-93-3 |
分子式 |
N/A |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




